Cas no 77801-91-3 (4-chloro-1-methyl-1H-Indole)
4-chloro-1-methyl-1H-Indole Chemical and Physical Properties
Names and Identifiers
-
- 4-chloro-1-methyl-1H-Indole
- 4-Chloro-1-methylindole
- SCHEMBL1092615
- FT-0724546
- N-methyl 4-chloro indole
- WUFPOENCCOPNCC-UHFFFAOYSA-N
- 1-methyl-4-chloro-1H-indole
- 4-chloro-1-methyl 1H-indole
- F88252
- 77801-91-3
- CDA80191
- MFCD13178459
- 4-Chloro-1-methyl-indole
- 1H-Indole, 4-chloro-1-methyl-
- DA-02859
-
- Inchi: 1S/C9H8ClN/c1-11-6-5-7-8(10)3-2-4-9(7)11/h2-6H,1H3
- InChI Key: WUFPOENCCOPNCC-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC2=C1C=CN2C
Computed Properties
- Exact Mass: 165.0345270g/mol
- Monoisotopic Mass: 165.0345270g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 4.9Ų
4-chloro-1-methyl-1H-Indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM147206-10g |
4-chloro-1-methyl-1H-indole |
77801-91-3 | 95% | 10g |
$308 | 2021-08-05 | |
| Alichem | A199007569-5g |
4-Chloro-1-methyl-1H-indole |
77801-91-3 | 95% | 5g |
$397.98 | 2023-09-01 | |
| Alichem | A199007569-10g |
4-Chloro-1-methyl-1H-indole |
77801-91-3 | 95% | 10g |
$497.14 | 2023-09-01 | |
| Alichem | A199007569-25g |
4-Chloro-1-methyl-1H-indole |
77801-91-3 | 95% | 25g |
$710.20 | 2023-09-01 | |
| Chemenu | CM147206-1g |
4-chloro-1-methyl-1H-indole |
77801-91-3 | 95% | 1g |
$*** | 2023-03-31 | |
| Aaron | AR00IDL2-100mg |
1H-Indole, 4-chloro-1-methyl- |
77801-91-3 | 95% | 100mg |
$32.00 | 2023-12-15 | |
| Aaron | AR00IDL2-250mg |
1H-Indole, 4-chloro-1-methyl- |
77801-91-3 | 95% | 250mg |
$55.00 | 2023-12-15 | |
| Aaron | AR00IDL2-1g |
1H-Indole, 4-chloro-1-methyl- |
77801-91-3 | 95% | 1g |
$145.00 | 2023-12-15 | |
| 1PlusChem | 1P00IDCQ-100mg |
1H-Indole, 4-chloro-1-methyl- |
77801-91-3 | 95+% | 100mg |
$37.00 | 2024-04-21 | |
| 1PlusChem | 1P00IDCQ-250mg |
1H-Indole, 4-chloro-1-methyl- |
77801-91-3 | 95+% | 250mg |
$58.00 | 2023-12-16 |
4-chloro-1-methyl-1H-Indole Suppliers
4-chloro-1-methyl-1H-Indole Related Literature
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
5. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
Additional information on 4-chloro-1-methyl-1H-Indole
4-Chloro-1-Methyl-1H-Indole: A Comprehensive Overview
4-Chloro-1-methyl-1H-indole, also known by its CAS registry number CAS No. 77801-91-3, is a heterocyclic organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The presence of a chlorine atom at the 4-position and a methyl group at the 1-position introduces unique electronic and steric properties, making it a valuable molecule for various applications.
The synthesis of 4-chloro-1-methyl-1H-indole has been extensively studied, with researchers exploring diverse methodologies to optimize its production. Recent advancements have focused on catalytic processes and green chemistry approaches, aiming to minimize environmental impact while enhancing yield and purity. For instance, studies have demonstrated the use of transition metal catalysts, such as palladium complexes, to facilitate efficient coupling reactions in the synthesis of this compound. These developments underscore the importance of sustainable practices in modern chemical synthesis.
In terms of pharmacological applications, 4-chloro-1-methyl-1H-indole has shown promise as a precursor for bioactive molecules. Its structural features make it an attractive candidate for drug design, particularly in the development of anti-inflammatory and anticancer agents. Recent research has highlighted its ability to modulate key cellular pathways, such as the PI3K/AKT/mTOR signaling cascade, which is often dysregulated in cancer cells. Additionally, studies have explored its potential as an inhibitor of enzymes like cyclooxygenase (COX), which plays a critical role in inflammation.
The electronic properties of 4-chloro-1-methyl-1H-indole also make it a compelling candidate for applications in materials science. Its conjugated π-system and nitrogen-containing ring contribute to its semiconductor properties, making it a potential building block for organic electronics. Researchers have investigated its use in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs), where its electronic characteristics can be fine-tuned through functionalization.
Recent studies have also delved into the environmental fate and toxicity of 4-chloro-1-methyl-1H-indole. Understanding its behavior in natural ecosystems is crucial for assessing potential risks associated with its use in industrial and pharmaceutical settings. Findings indicate that the compound undergoes biodegradation under aerobic conditions, with microbial communities playing a significant role in its transformation. However, further research is needed to fully characterize its environmental impact and develop strategies for safe handling and disposal.
In conclusion, 4-chloro-1-methyl-1H-indole, with its unique chemical structure and versatile properties, continues to be a focal point in scientific research. Its applications span across multiple disciplines, from drug discovery to materials science, reflecting its significance as a multifaceted compound. As advancements in synthetic methods and understanding of its biological and environmental impacts continue to unfold, this compound is poised to play an even more prominent role in future innovations.
77801-91-3 (4-chloro-1-methyl-1H-Indole) Related Products
- 136669-25-5(1H-Indole, 4-chloro-,conjugate acid (1:1))
- 4377-60-0(9H-Carbazole, 3-chloro-9-ethenyl-)
- 32596-83-1(Quinolinium,6-chloro-1-methyl-, iodide (1:1))
- 46492-10-8(Acridinium,9-chloro-10-methyl-)
- 112398-75-1(5-chloro-1-methyl-1H-Indole)
- 155868-51-2(6-Chloro-1-methyl-1H-indole)
- 25235-85-2(4-Chloroindole)
- 156312-09-3(7-chloro-9-methyl-9H-Pyrido[3,4-b]indole)
- 39844-54-7(4,7-dichloro-1-methylquinolin-1-ium;iodide)
- 210110-92-2(4-Chloroindole-2-14C)